

Navigating the Solubility Landscape of 1-(2-Hydroxyethyl)-4-methylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)-4-methylpiperazine

Cat. No.: B1295415

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Introduction

1-(2-Hydroxyethyl)-4-methylpiperazine is a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. Its utility as a synthetic intermediate and a functional moiety in drug discovery necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems. Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and reaction kinetics. This technical guide provides a comprehensive overview of the known solubility characteristics of **1-(2-Hydroxyethyl)-4-methylpiperazine** and offers a detailed experimental protocol for its systematic solubility determination.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, solubility is a cornerstone of drug efficacy and formulation. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent active pharmaceutical ingredient (API). In chemical synthesis, understanding solubility is crucial for reaction setup, purification, and crystallization processes.

Qualitative Solubility Profile of 1-(2-Hydroxyethyl)-4-methylpiperazine

Quantitative solubility data for **1-(2-Hydroxyethyl)-4-methylpiperazine** in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide a foundational understanding of its solubility behavior.

Solvent	Solubility Description
Water	Highly soluble/Miscible
Methanol	Soluble
Chloroform	Slightly soluble

This information suggests that **1-(2-Hydroxyethyl)-4-methylpiperazine**, with its polar hydroxyl and amine functionalities, exhibits favorable interactions with polar protic solvents like water and methanol. Its limited solubility in the less polar solvent chloroform aligns with the principle of "like dissolves like."

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data, the shake-flask method is a well-established and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.^{[1][2][3]} This protocol outlines the steps to quantify the solubility of **1-(2-Hydroxyethyl)-4-methylpiperazine** in a solvent of interest.

Materials:

- **1-(2-Hydroxyethyl)-4-methylpiperazine** (solid)
- Solvent of interest (e.g., water, ethanol, acetone, ethyl acetate)
- Analytical balance

- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Constant temperature bath or incubator
- Syringe filters (e.g., 0.22 μm PTFE or other appropriate material)
- Syringes
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

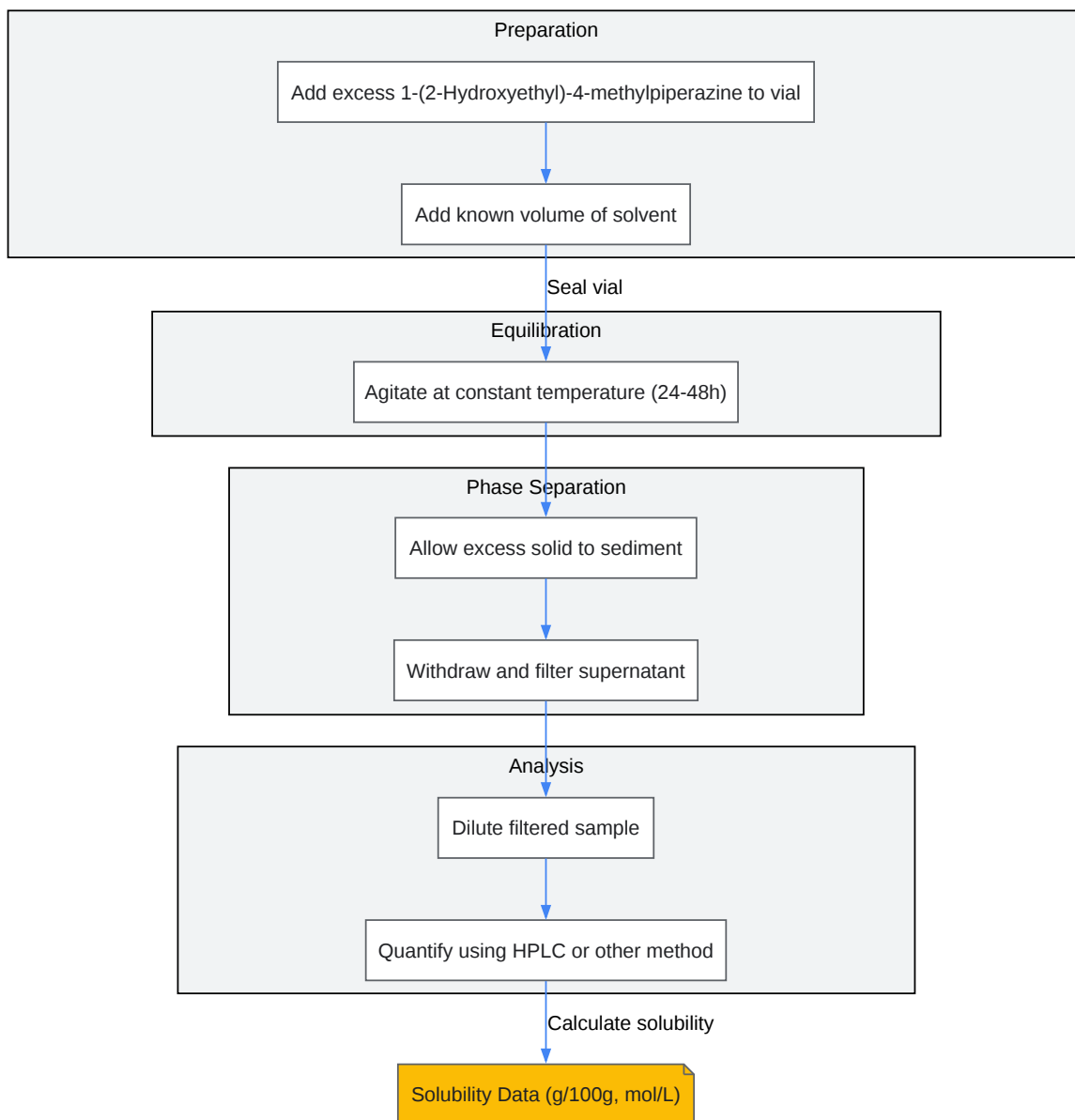
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **1-(2-Hydroxyethyl)-4-methylpiperazine** to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Add a known volume of the desired solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature bath or incubator set to the desired experimental temperature.
 - Agitate the mixture using an orbital shaker or vortex mixer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
- Phase Separation:

- Once equilibrium is achieved, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
- Quantification:
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of **1-(2-Hydroxyethyl)-4-methylpiperazine**.
 - Prepare a calibration curve using standard solutions of known concentrations of **1-(2-Hydroxyethyl)-4-methylpiperazine** to accurately quantify the sample.
- Data Reporting:
 - Express the solubility in appropriate units, such as grams per 100 g of solvent (g/100g), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **1-(2-Hydroxyethyl)-4-methylpiperazine**.



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